molecular formula C6H10O2 B15497254 2,3-Dioxabicyclo[2.2.2]octane CAS No. 280-53-5

2,3-Dioxabicyclo[2.2.2]octane

Cat. No.: B15497254
CAS No.: 280-53-5
M. Wt: 114.14 g/mol
InChI Key: BFPOIBUGVNVNKU-UHFFFAOYSA-N
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Description

2,3-Dioxabicyclo[2.2.2]octane (CAS 280-53-5) is a saturated, heterocyclic organic compound with a molecular formula of C 6 H 10 O 2 and a molecular weight of 114.14 g/mol . Its core structure consists of a rigid, cage-like bicyclo[2.2.2]octane skeleton bridged by an endoperoxide (O-O) linkage at the 2 and 3 positions, which defines its primary reactivity . This compound serves as a versatile and valuable building block in organic synthesis. The defining endoperoxide bridge is the site of key chemical transformations, and its reduction leads to the cleavage of the bicyclic system . For instance, derivatives of this core structure can be dihydroxylated and subsequently reduced to furnish stereochemically complex molecules like cyclohexane-1,2,3,4-tetraols, which are valuable intermediates in the synthesis of natural products and other biologically active compounds . Furthermore, the study of related this compound diols has revealed a novel rearrangement that provides access to synthetically useful 1,4-dicarbonyl compounds . The compound is also a subject of research in mechanistic studies, particularly in the realm of dissociative electron transfer, where its reduction helps in understanding the behavior of distonic radical anions and the thermochemistry of O-O bond cleavage . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

280-53-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2,3-dioxabicyclo[2.2.2]octane

InChI

InChI=1S/C6H10O2/c1-2-6-4-3-5(1)7-8-6/h5-6H,1-4H2

InChI Key

BFPOIBUGVNVNKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1OO2

Origin of Product

United States

Synthetic Methodologies for 2,3 Dioxabicyclo 2.2.2 Octane and Its Advanced Derivatives

Peroxide Bond Formation Strategies

The direct formation of the peroxide bond is a key step in the synthesis of 2,3-dioxabicyclo[2.2.2]octane and its analogues. This is most commonly achieved through the reaction of a 1,3-cyclohexadiene (B119728) system with an electronically excited state of oxygen, known as singlet oxygen.

[4+2] Cycloaddition of Singlet Oxygen with 1,3-Cyclohexadienes

The [4+2] cycloaddition, or Diels-Alder reaction, of singlet oxygen with 1,3-cyclohexadienes is a powerful and widely utilized method for the synthesis of the this compound ring system. This reaction is typically carried out by photosensitization, where a dye sensitizer (B1316253) absorbs light and transfers its energy to ground-state triplet oxygen, promoting it to the reactive singlet state. The singlet oxygen then acts as a dienophile, reacting with the conjugated diene of the cyclohexadiene to form the endoperoxide product.

The facial selectivity of the singlet oxygen addition to the 1,3-cyclohexadiene ring is a critical aspect of the synthesis, as it dictates the stereochemistry of the resulting bicyclic peroxide. The approach of the singlet oxygen can be influenced by the steric and electronic properties of the substituents on the diene. In many cases, the reaction proceeds with a notable degree of diastereoselectivity.

For instance, the pioneering work of Adam and others has demonstrated that the presence of a hydroxyl group on the cyclohexadiene ring can direct the singlet oxygen to the same face of the molecule, a phenomenon attributed to hydrogen bonding between the hydroxyl group and the incoming singlet oxygen. This directing effect allows for a high level of stereochemical control. More recent studies have explored the use of chiral auxiliaries, such as carbohydrates, to control the diastereoselectivity of the cycloaddition. mdpi.comcore.ac.uk By attaching a bulky chiral group to the cyclohexadiene precursor, one face of the diene is effectively shielded, forcing the singlet oxygen to attack from the less hindered face. This strategy has been shown to achieve high diastereomeric ratios, in some cases exceeding 9:1. mdpi.com Theoretical studies have also been employed to understand the reaction mechanism, suggesting that the reaction may proceed through a stepwise diradical pathway, which can influence the final stereochemical outcome. acs.org

Substituents on the 1,3-cyclohexadiene ring play a crucial role in determining both the rate and the stereochemical outcome of the [4+2] cycloaddition with singlet oxygen. The electronic nature of the substituents can affect the electron density of the diene, thereby influencing its reactivity towards the electrophilic singlet oxygen. Electron-donating groups generally increase the rate of cycloaddition, while electron-withdrawing groups can decrease it.

Steric hindrance is another significant factor. Bulky substituents can hinder the approach of singlet oxygen to one face of the diene, leading to preferential attack from the less sterically encumbered side. This steric steering is a key principle in achieving high diastereoselectivity. The interplay between electronic and steric effects can be complex, and the observed selectivity is often a result of a delicate balance between these factors.

The following table summarizes the influence of various substituents on the diastereomeric ratio (d.r.) of the [4+2] cycloaddition of singlet oxygen with substituted 1,3-cyclohexadienes, based on reported research findings. mdpi.comillinois.edu

Substituent on CyclohexadieneDiastereomeric Ratio (syn:anti or major:minor)Key Influencing Factor(s)
-OHHigh syn selectivityHydrogen bonding directs singlet oxygen
-OAcFavorable interaction with carbonyl groupElectronic interaction
Carbohydrate Auxiliary (e.g., protected glucose)up to 91:9Steric hindrance from the bulky auxiliary
Alkyl groups (e.g., -Me, -Et, -iPr)Good stereoselectivities (e.g., ~9:1)Steric hindrance
Adamantylidene-substituted allylic alcoholsAcetylation of the alcohol led to exclusive ene reaction instead of [2+2] cycloadditionElimination of hydrogen bond directing effect

Ozonolysis-Based Cyclization Pathways

An alternative strategy for the construction of the this compound scaffold involves the ozonolysis of a suitable acyclic or macrocyclic precursor, followed by an intramolecular cyclization to form the bicyclic peroxide. This approach offers a different retrosynthetic disconnection and can be advantageous for the synthesis of highly substituted or complex derivatives.

The key step in this pathway is the intramolecular formation of a peroxyketal. This typically involves the ozonolysis of a di-unsaturated precursor, such as a 1,4-disubstituted cyclohexadiene, to generate a dialdehyde (B1249045) or diketone intermediate that also contains hydroperoxide functionalities. In the presence of an acid catalyst, these hydroperoxide groups can then attack the carbonyl groups in an intramolecular fashion to form the bicyclic peroxyketal structure of the this compound system.

A notable "ozone-free" variation of this approach involves the direct reaction of 1,5-diketones with hydrogen peroxide in the presence of a strong Brønsted or Lewis acid. This method has been shown to readily form bridged ozonides, which are structurally analogous to the this compound core. This reaction is scalable and provides stable, bridged ozonides that can be used as building blocks for further synthetic transformations.

The choice of solvent and catalyst is critical in directing the outcome of the ozonolysis and subsequent cyclization reactions. The solvent can influence the stability of the reactive intermediates, such as the Criegee intermediate, and can also participate in the reaction. For instance, conducting ozonolysis in a participating solvent like methanol (B129727) can lead to the formation of methoxyhydroperoxides, which can then undergo intramolecular cyclization.

Acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids like boron trifluoride etherate, are often essential for promoting the intramolecular peroxyketal formation. The catalyst facilitates the protonation of a carbonyl group, making it more electrophilic and susceptible to attack by the hydroperoxide nucleophile. The concentration and type of acid can influence the reaction rate and the selectivity for the desired bicyclic peroxide over competing side products. The table below provides a summary of the effects of different solvents and catalysts on ozonolysis-based cyclization pathways.

ConditionEffect on ReactionExample
Participating Solvent (e.g., Methanol)Traps Criegee intermediate to form α-alkoxyhydroperoxides, which can then cyclize.Ozonolysis of 1,4-disubstituted 1,3-cyclohexadienes in methanol.
Non-participating Solvent (e.g., Dichloromethane)Favors the formation of the secondary ozonide, which may require subsequent steps for cyclization.Standard ozonolysis conditions.
Strong Brønsted Acid (e.g., H₂SO₄, p-TsOH)Catalyzes the intramolecular peroxyketal formation from a diketone/dihydroperoxide precursor."Ozone-free" synthesis from 1,5-diketones and H₂O₂.
Lewis Acid (e.g., BF₃·Et₂O)Can also catalyze the intramolecular cyclization by activating the carbonyl group.Alternative catalyst for the "ozone-free" synthesis.

Acid-Catalyzed Condensation of Diols with Aldehydes or Ketones

The formation of the this compound ring system can be achieved through the acid-catalyzed condensation of a suitable diol with an aldehyde or a ketone. ontosight.ai This reaction proceeds through the formation of a cyclic acetal (B89532). ontosight.ai The process is a fundamental example of acetal formation and highlights the utility of cyclic structures in chemical synthesis. ontosight.ai The general mechanism involves the protonation of the carbonyl group of the aldehyde or ketone, followed by nucleophilic attack from one of the hydroxyl groups of the diol. Subsequent dehydration and intramolecular cyclization involving the second hydroxyl group leads to the formation of the bicyclic acetal structure. The choice of diol and carbonyl compound allows for the introduction of various substituents onto the bicyclic framework.

Peroxidation Reactions with Hydroperoxides and Carbonyls

Peroxidation reactions represent another important strategy for the synthesis of this compound derivatives. These reactions typically involve the use of hydroperoxides and carbonyl compounds. For instance, the photooxygenation of 1,4-cyclohexadiene (B1204751) can lead to the formation of hydroperoxy endoperoxides, which are precursors to the this compound system. acs.orgresearchgate.net The hydroperoxide group can then be selectively reduced to the corresponding alcohol, yielding a hydroxy endoperoxide. acs.org This method provides a direct route to functionalized this compound derivatives.

Post-Cyclization Derivatization of the this compound Skeleton

Once the this compound core is established, further derivatization can be carried out to introduce additional functional groups and stereocenters. These modifications are crucial for the synthesis of complex target molecules.

Dihydroxylation of Unsaturated 2,3-Dioxabicyclo[2.2.2]oct-5-enes

A key post-cyclization modification is the dihydroxylation of the double bond in 2,3-dioxabicyclo[2.2.2]oct-5-ene and its derivatives. acs.orgacs.orgconsensus.app This reaction introduces two hydroxyl groups, creating a diol. acs.org

Regioselectivity and Stereospecificity in Dihydroxylation

The dihydroxylation of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes using osmium tetroxide has been shown to proceed with high selectivity. acs.orgacs.orgconsensus.app The reaction typically yields diols where the two new hydroxyl groups are positioned on the face of the molecule opposite (anti) to the peroxide bridge. acs.orgacs.orgconsensus.app This high degree of stereospecificity is a valuable feature of this synthetic methodology. The facial selectivity in cycloaddition reactions involving 2,3-dioxabicyclo[2.2.2]oct-5-ene can be variable, with osmylation favoring the anti face. researchgate.net

Synthesis of Vicinal Diols Anti to the Peroxide Linkage

The synthesis of vicinal diols with a stereochemistry anti to the peroxide linkage is a well-established transformation. acs.orgconsensus.app A range of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes, bearing both alkyl and aryl substituents, have been successfully dihydroxylated to produce the corresponding diols as single diastereomers in excellent yields. core.ac.uk This method has been instrumental in the synthesis of cyclohexane-1,2,3,4-tetraols with a specific relative stereochemistry. acs.orgcore.ac.uk

Table 1: Osmium-Catalyzed Dihydroxylation of 2,3-Dioxabicyclo[2.2.2]oct-5-enes

EntryCyclohexadiene Precursor2,3-Dioxabicyclo[2.2.2]oct-5-ene Derivative (Yield %)Resulting Diol (Yield %)
11,4-Diphenyl-1,3-cyclohexadiene3a (85%)4a (90%)
21-Methyl-4-phenyl-1,3-cyclohexadiene3b (75%)4b (88%)
31,4-Di(p-tolyl)-1,3-cyclohexadiene3c (82%)4c (92%)
4(R)-α-Phellandrene21 & 22 (65% overall, 2:1 ratio)Diols from 21 & 22 (yields not specified individually)

Data sourced from multiple studies on the dihydroxylation of various 2,3-dioxabicyclo[2.2.2]oct-5-enes. acs.org

Functional Group Interconversions on the Bridged Ring System

Beyond dihydroxylation, various other functional group interconversions can be performed on the this compound ring system to access a wider range of derivatives. These transformations can include reductions, oxidations, and rearrangements. For instance, the peroxide bond can be reduced to furnish cyclohexane-1,2,3,4-tetraols. acs.orgcore.ac.uk Additionally, a novel rearrangement of this compound-5,6-diols has been discovered, which provides a pathway to 1,4-dicarbonyl compounds. acs.orgacs.orgconsensus.app The ability to perform such transformations highlights the versatility of the this compound skeleton as a synthetic intermediate.

Synthesis of Optically Enriched this compound Compounds

The generation of optically enriched this compound compounds represents a significant challenge in stereoselective synthesis. The inherent chirality of these bicyclic peroxides, arising from the stereogenic bridgehead carbons and the conformation of the peroxide bridge, necessitates precise control over the synthetic route. Research in this area has led to methodologies that leverage chiral starting materials to induce the desired stereochemistry in the final product.

One notable strategy involves the utilization of naturally occurring chiral precursors. A key example is the synthesis of optically enriched this compound-5,6-diols from the chiral natural product (R)-α-phellandrene. acs.orgacs.orgconsensus.app This approach capitalizes on the existing stereocenter of the starting material to direct the formation of the bicyclic peroxide framework. The synthetic sequence commences with the dihydroxylation of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes using osmium tetroxide, which selectively yields diols with a configuration anti to the peroxide linkage. acs.orgacs.org Subsequent reduction of the peroxide bond affords cyclohexane-1,2,3,4-tetraols. acs.orgacs.org This methodology has been successfully applied to the synthesis of the natural product (1S,2R,3S,4R,5R)-2-methyl-5-(propan-2-yl)cyclohexane-1,2,3,4-tetrol. acs.orgacs.org

During investigations into the chemistry of these this compound-5,6-diols, a novel rearrangement was discovered, which provides a pathway to optically enriched 1,4-dicarbonyl compounds. acs.orgconsensus.app This unforeseen rearrangement expands the synthetic utility of the optically enriched bicyclic peroxide intermediates.

The table below summarizes the key transformation in the synthesis of an optically enriched this compound derivative.

Starting MaterialReagentProductKey TransformationRef
1,4-Disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enesOsmium TetroxideThis compound-5,6-diolsDihydroxylation anti to the peroxide bridge acs.orgacs.org

This method underscores the importance of chiral pool synthesis in accessing enantiomerically enriched bicyclic peroxides and their derivatives. The high degree of stereoselectivity is a testament to the directing influence of the pre-existing chiral centers in the substrate.

Reaction Mechanisms and Reactivity of 2,3 Dioxabicyclo 2.2.2 Octane

Peroxide Bond Cleavage Phenomena

The cleavage of the peroxide bond in 2,3-dioxabicyclo[2.2.2]octane and its derivatives is the key step that initiates its subsequent chemical transformations. This can occur through two primary pathways: homolytic cleavage, where the O-O bond breaks to form two radical species, or through electron transfer processes that lead to ionic and radical-ionic intermediates.

Homolytic O-O Bond Scission

Homolytic cleavage of the peroxide bond involves the symmetrical breaking of the O-O bond, resulting in the formation of a diradical species. This process can be induced by thermal energy or through catalysis by metal centers.

The general mechanism for the thermal decomposition of bicyclic endoperoxides can be conceptualized as follows:

Homolytic O-O Bond Cleavage: The input of thermal energy leads to the breaking of the weak peroxide bond, forming a singlet diradical.

Intersystem Crossing: The initially formed singlet diradical can undergo intersystem crossing to a more stable triplet diradical.

Rearrangement and Fragmentation: The diradical intermediate can then undergo various rearrangements or fragmentations to yield the final products. For instance, the thermolysis of some bicyclic dioxetanes results in the formation of dicarbonyl compounds. cdnsciencepub.com

The specific products of the thermal decomposition of this compound would depend on the reaction conditions and the fate of the intermediary diradical.

The decomposition of peroxides can be catalyzed by various transition metals. acs.orgthieme-connect.de This catalysis generally involves redox reactions between the metal ion and the peroxide, which facilitates the cleavage of the O-O bond. While extensive research has been conducted on metal-catalyzed reactions of various peroxides, specific mechanistic studies on this compound are not widely documented. However, it is known that transition metal compounds can initiate the, often vigorous, decomposition of peroxides. thieme-connect.de

In the context of related bicyclic endoperoxides, catalytic hydrogenation over palladium on charcoal is a common method for the reduction of the peroxide bond to the corresponding diol. thieme-connect.de It is noted that providing sufficient hydrogen is crucial to prevent peroxide rearrangement on the catalyst surface. thieme-connect.de This suggests that the interaction with the metal surface can lead to alternative reaction pathways beyond simple reduction. The mechanism of metal-catalyzed cleavage is believed to involve the formation of an intermediate complex between the peroxide and the metal catalyst, which lowers the activation energy for the O-O bond scission.

Electron Transfer (ET) Initiated Reactions

Electron transfer to the peroxide bond represents another significant pathway for the decomposition of this compound and its derivatives. These reactions are typically studied using electrochemical techniques and provide valuable insights into the fundamental properties of the peroxide bond.

The reduction of diphenyl-substituted bicyclic endoperoxides, including 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane, has been shown to occur via a concerted dissociative electron transfer (DET) mechanism. researchgate.net In this process, the transfer of an electron to the peroxide's O-O bond and the cleavage of that bond occur in a single, concerted step. This reaction yields a distonic radical-anion intermediate, which is a species with a spatially separated radical and anionic center. researchgate.net

Electrochemical studies on 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane in N,N-dimethylformamide have provided key thermochemical parameters for this process. researchgate.net

ParameterValueReference
Standard Reduction Potential (E°)-0.55 ± 0.15 V researchgate.net
O-O Bond Dissociation Energy (BDE)20 ± 3 kcal/mol researchgate.net

The concerted DET reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane leads to the formation of a distonic radical-anion intermediate. researchgate.net The fate of this intermediate is a key determinant of the final product distribution. The distonic radical anion can undergo a second electron transfer from the electrode or engage in further chemical reactions.

A significant reaction pathway for the distonic radical anion derived from 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane is a β-scission fragmentation. researchgate.net This fragmentation competes with the second electron transfer and involves the cleavage of a C-C bond, yielding 1,4-diphenyl-1,4-butanedione radical anion and ethylene (B1197577). researchgate.net This process is part of a catalytic radical-anion chain mechanism, which is a novel finding for bicyclic endoperoxides. researchgate.net

The reaction pathway can be summarized as follows:

Formation of the Distonic Radical Anion: Concerted DET reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane. researchgate.net

Competitive Pathways:

Second Electron Transfer: The distonic radical anion accepts a second electron from the electrode, leading to the formation of 1,4-diphenylcyclohexane-cis-1,4-diol as the major product. researchgate.net

β-Scission Fragmentation: The distonic radical anion undergoes C-C bond cleavage to produce 1,4-diphenyl-1,4-butanedione radical anion and ethylene. researchgate.net

The ratio of the products from these competing pathways is dependent on factors such as the electrode potential and the concentration of a weak non-nucleophilic acid. researchgate.net A thermochemical cycle has been used to calculate the driving force for this β-scission fragmentation, providing insight into the differing fragmentation chemistry of distonic radical anions compared to analogous neutral diradicals. researchgate.net

Radical-Anion Chain Mechanisms in Bicyclic Endoperoxides

The electron-transfer (ET) reduction of bicyclic endoperoxides, such as derivatives of this compound, can initiate unique fragmentation cascades. Studies on 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane have been particularly insightful. The process begins with a concerted dissociative electron transfer to the peroxide's O-O bond, which results in the formation of a distonic radical-anion intermediate. core.ac.uk This reactive species possesses both a radical and an anion character, spatially separated within the molecule. researchgate.net

For 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane, the electron transfer yields 1,4-diphenylcyclohexane-cis-1,4-diol as the primary product. However, the distonic radical-anion can undergo a competing β-scission fragmentation. This fragmentation yields a 1,4-diphenyl-1,4-butanedione radical anion and a neutral ethylene molecule. core.ac.ukresearchgate.net This fragmentation step is crucial as it can propagate an unprecedented catalytic radical-anion chain mechanism, a process first reported for a bicyclic endoperoxide with this scaffold. core.ac.ukwikipedia.org The efficiency of this catalytic mechanism and the ratio of products are dependent on factors such as the electrode potential and the presence of a weak, non-nucleophilic acid. core.ac.ukwikipedia.org

Rearrangement and Fragmentation Pathways

Acid-Catalyzed Rearrangements

While specific studies on the acid-catalyzed rearrangement of the parent this compound are not extensively detailed in the reviewed literature, the behavior of related bicyclic peroxides and diols under acidic conditions provides insight into potential reaction pathways. Generally, acid catalysis can promote the cleavage of the peroxide bond or rearrangements of the carbon skeleton.

For instance, the acid-catalyzed rearrangement of tropone (B1200060) endoperoxides, which have a related 8,9-dioxabicyclo[3.2.2]nona-3,6-diene structure, has been shown to yield 8-oxabicyclo[3.2.1]octane derivatives. kyushu-u.ac.jp This suggests that acid can induce skeletal rearrangements in these systems. Furthermore, the acid-catalyzed rearrangement of 1,2-diols, known as the Pinacol rearrangement, is a well-established reaction that proceeds through a carbocation intermediate. wikipedia.orgmasterorganicchemistry.com This type of mechanism could be envisioned for derivatives like this compound-5,6-diol, where protonation of a hydroxyl group, followed by the loss of water and a subsequent 1,2-alkyl or hydride shift, would lead to a rearranged carbonyl compound. wikipedia.orgmasterorganicchemistry.com

Rearrangement to 1,4-Dicarbonyls and Glycoaldehyde

A significant and previously unreported rearrangement has been discovered for derivatives of this compound. Specifically, this compound-5,6-diols have been found to undergo a clean rearrangement to produce 1,4-dicarbonyl compounds and glycoaldehyde. core.ac.ukfigshare.com This reaction expands the synthetic utility of these endoperoxide diols. core.ac.ukconsensus.app

Mechanistic studies have been conducted to understand the pathway of this unique rearrangement. core.ac.ukfigshare.com The proposed mechanism for the formation of glycoaldehyde is thought to involve a radical-based process. researchgate.net It is initiated by the homolytic cleavage of the peroxide O-O bond. This would be followed by a series of bond cleavages and formations, ultimately leading to the observed 1,4-dicarbonyl and glycoaldehyde products. The process is distinct from the typical acid or base-catalyzed pathways and highlights a novel reactivity pattern for these diol-functionalized endoperoxides. core.ac.uk

The stereochemistry of the diol group has a critical influence on the course of the rearrangement. core.ac.uk In the studied examples, the this compound-5,6-diols were synthesized via dihydroxylation of the corresponding oct-5-ene precursors using osmium tetroxide. core.ac.ukfigshare.comacs.org This method selectively produces diols where the two hydroxyl groups are in an anti orientation with respect to the peroxide bridge. figshare.comacs.org It is this specific anti-diol stereoisomer that undergoes the productive rearrangement to 1,4-dicarbonyls and glycoaldehyde. The influence of a syn-diol orientation on the reaction outcome was also investigated, revealing the critical role of the relative stereochemistry between the diol and the peroxide bridge in directing the fragmentation pathway. core.ac.uk

Beta-Scission Fragmentation Processes

The reactivity of this compound derivatives, particularly under reductive conditions, is characterized by the formation of unique intermediates that can undergo specific fragmentation pathways. The electron-transfer (ET) reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane proceeds via a concerted dissociative electron transfer (DET), which involves the cleavage of the O-O peroxide bond to yield a distonic radical-anion intermediate. nih.govresearchgate.netum.edu.mt This type of intermediate is a reactive species that possesses both a radical and an anion character at spatially separated positions. researchgate.net

In the case of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane, the distonic radical anion that is formed engages in a competitive reaction pathway. nih.govresearchgate.net While it can undergo a second electron transfer to form a diol product, it also participates in a beta-scission fragmentation. nih.govresearchgate.netum.edu.mt This fragmentation process yields a 1,4-diphenyl-1,4-butanedione radical anion and a molecule of ethylene. nih.govresearchgate.netum.edu.mt This observation led to the rationalization of an unprecedented catalytic radical-anion chain mechanism, the first of its kind reported for a bicyclic endoperoxide. nih.govresearchgate.net The efficiency of this fragmentation and the resulting product ratios are influenced by experimental conditions such as the electrode potential. nih.govresearchgate.net

Kinetic and Thermochemical Parameters of this compound Reactions

The study of the electron-transfer reduction of this compound derivatives through heterogeneous electrochemical techniques has enabled the evaluation of previously unknown kinetic and thermochemical data. nih.govresearchgate.netresearchgate.net These parameters are crucial for understanding the driving forces and barriers associated with its characteristic reactions.

Determination of O-O Bond Dissociation Energies (BDEs)

A key thermochemical parameter dictating the reactivity of endoperoxides is the O-O bond dissociation energy (BDE). For the derivative 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane, the BDE was determined to be remarkably low. nih.govresearchgate.netum.edu.mt This low energy barrier facilitates the initial bond-cleavage step upon electron transfer.

CompoundParameterValue
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octaneO-O Bond Dissociation Energy (BDE)20 ± 3 kcal mol⁻¹ nih.govresearchgate.netum.edu.mt

This value is noted as being among the lowest ever reported for such a bond, highlighting the inherent instability of the peroxide linkage in this bicyclic system. nih.govresearchgate.netum.edu.mt

Standard Reduction Potentials of this compound Derivatives

The standard reduction potential associated with the dissociative electron transfer provides insight into the thermodynamics of the initial reduction step. This value was precisely evaluated for the diphenyl-substituted derivative in N,N-dimethylformamide. nih.govresearchgate.netum.edu.mt

CompoundParameterValue (vs. SCE)
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octaneStandard Reduction Potential (E°)-0.55 ± 0.15 V nih.govresearchgate.netum.edu.mt

The reduction proceeds through a concerted mechanism where electron transfer and O-O bond cleavage occur simultaneously. nih.govresearchgate.netum.edu.mt

Influence of Molecular Structure on Reactivity

The reactivity of bicyclic endoperoxides is highly sensitive to their molecular structure. um.edu.mtsemanticscholar.org Comparisons between 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane and its structural analogs reveal significant differences in reaction outcomes upon reduction. semanticscholar.orgmdpi.com

The unsaturated analog, 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene, undergoes a clean two-electron reduction to quantitatively yield the corresponding cis-diol, with no evidence of the beta-scission fragmentation observed in its saturated counterpart. nih.govresearchgate.netmdpi.com In contrast, the reduction of the saturated 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane leads to the cis-diol as the main product but also involves the competing fragmentation pathway. nih.govresearchgate.netmdpi.com

This divergence in reactivity is also observed when comparing the [2.2.2] bicyclic system to the more strained [2.2.1] system. The 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane derivative also undergoes a competitive beta-scission fragmentation, suggesting that the structural constraints of the bicyclic framework play a critical role in dictating the fate of the distonic radical-anion intermediate. researchgate.netsemanticscholar.orgmdpi.com These differences underscore how the presence of a double bond or a change in the bridge size within the molecule can fundamentally alter the reaction mechanism. semanticscholar.orgmdpi.com

CompoundStructurePrimary Reaction Pathway upon Reduction
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene Unsaturated [2.2.2] systemTwo-electron reduction to cis-diol. nih.govmdpi.com
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octane Saturated [2.2.2] systemTwo-electron reduction to cis-diol in competition with beta-scission fragmentation. nih.govmdpi.com
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane Saturated [2.2.1] systemTwo-electron reduction to cis-diol in competition with beta-scission fragmentation. semanticscholar.orgmdpi.com

Spectroscopic and Structural Elucidation of 2,3 Dioxabicyclo 2.2.2 Octane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,3-dioxabicyclo[2.2.2]octane systems, offering detailed insights into the proton and carbon environments within the molecule.

The proton NMR spectra of this compound derivatives provide valuable information about the electronic environment and spatial arrangement of hydrogen atoms. For the unsaturated parent compound, 2,3-dioxabicyclo[2.2.2]oct-5-ene, the olefinic protons typically appear as a multiplet in the range of δ 6.63–6.65 ppm. doi.org The bridgehead protons resonate around δ 4.60 ppm as a singlet, while the methylene (B1212753) bridge protons are observed as multiplets between δ 2.12–2.14 ppm and δ 1.42–1.44 ppm. doi.org

In substituted derivatives, the chemical shifts and coupling constants of these protons can be significantly affected by the nature and position of the substituents. For instance, in 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene, the phenyl groups introduce complexity into the aromatic region of the spectrum. um.edu.mt The analysis of these spectra allows for the determination of the relative stereochemistry of substituents.

Table 1: Selected ¹H NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
2,3-Dioxabicyclo[2.2.2]oct-5-eneAcetonitrile-d₃6.63–6.65 (m, 2H), 4.60 (s, 2H), 2.12–2.14 (m, 2H), 1.42–1.44 (m, 2H) doi.org
Ascaridole (B1665189)Acetonitrile-d₃6.50–6.51 (d, J = 8.3 Hz, 1H), 6.40–6.42 (d, J = 8.6 Hz, 1H), 1.90–1.92 (m, 2H), 1.82–1.88 (m, 1H), 1.50–1.52 (m, 2H), 1.30 (s, 3H), 0.95 (dd, J = 7.3 Hz, 6H) doi.org

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound systems. The chemical shifts of the carbon atoms are sensitive to their hybridization, substitution pattern, and the presence of nearby heteroatoms. For ascaridole, the olefinic carbons resonate at approximately δ 137.4 and 133.7 ppm. doi.org The bridgehead carbons, bonded to the peroxide linkage, appear at δ 80.3 and 74.9 ppm. doi.org The remaining aliphatic carbons of the cyclohexane (B81311) ring are found at lower chemical shift values. doi.org

The comparison of ¹³C NMR data between different derivatives is a powerful tool for unambiguous structural assignment, especially when trying to distinguish between similar bicyclic systems. arkat-usa.org For example, significant differences in the chemical shifts of the bridgehead carbons can help differentiate between [2.2.2] and [2.2.1] bicyclic systems. arkat-usa.org

Table 2: Selected ¹³C NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ, ppm)Reference
AscaridoleAcetonitrile-d₃137.4, 133.7, 80.3, 74.9, 32.9, 30.2, 26.5, 21.6, 17.3, 17.4 doi.org
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-eneCDCl₃Not explicitly provided, but referenced in the study. um.edu.mt

While one-dimensional ¹H and ¹³C NMR provide foundational structural information, advanced two-dimensional (2D) NMR techniques are often necessary for the complete stereochemical elucidation of complex this compound derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon correlations, respectively, which helps in piecing together the molecular structure.

For determining the through-space proximity of protons, Nuclear Overhauser Effect (NOE) spectroscopy is invaluable. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal the relative stereochemistry of substituents on the bicyclic framework by identifying protons that are close to each other in space, even if they are not directly bonded. This is particularly useful in confirming the cis or trans relationship of substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its molecular formula. mdpi.com

Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can provide structural information. The fragmentation of the this compound ring system can be complex. In some cases, the initial fragmentation involves the cleavage of the weak O-O bond. researchgate.net For instance, the electron-transfer reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane leads to a distonic radical anion that can undergo β-scission fragmentation, yielding 1,4-diphenyl-1,4-butanedione radical anion and ethylene (B1197577). researchgate.net The fragmentation patterns can be influenced by the presence and nature of substituents. nih.govjmb.or.kr Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing mixtures and identifying individual components based on their mass spectra. nih.govjmb.or.krnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects and characterizes chemical species with one or more unpaired electrons, such as free radicals. nih.govresearchgate.net This method is highly valuable for studying transient radical intermediates formed during chemical reactions. researchgate.net In the context of this compound and related endoperoxides, ESR spectroscopy provides critical insights into the structure and behavior of radicals generated through processes like homolytic cleavage of the peroxide bond. nih.gov

The study of radical cations derived from bicyclic systems is a key application of ESR. Research investigating the radical cation of this compound has revealed significant details about its structure. researchgate.net Unlike the radical cation of its carbocyclic analogue, bicyclo[2.2.2]oct-2-ene, which exhibits a twisted double bond, the this compound radical cation shows no evidence of such structural distortion. researchgate.net

This structural stability is explained by theoretical calculations, which indicate that the energy gap between the Singly Occupied Molecular Orbital (SOMO) and the relevant pseudo Jahn-Teller active orbitals is too large for significant stabilizing interactions to occur upon twisting. researchgate.net The ESR spin trapping technique, often employing agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is instrumental in detecting short-lived peroxyl and alkoxyl radicals that can be formed from the decomposition of such peroxide systems. nih.gov

Compound/Radical SpeciesESR ObservationReference
This compound Radical CationNo evidence of twisting observed. researchgate.net
Bicyclo[2.2.2]oct-2-ene Radical CationExhibits twisting at the double bond. researchgate.net
Peroxyl and Alkoxyl RadicalsDetectable via spin trapping techniques in peroxide decomposition. nih.gov

Photoelectron Spectroscopy for Electronic Structure

Photoelectron Spectroscopy (PES) is a powerful analytical technique used to determine the ionization potentials of molecules, which correspond to the energies required to eject an electron from different molecular orbitals. This data provides a direct map of the electronic structure and orbital energy levels within a molecule.

For bicyclic peroxides, including the this compound system, He(I) photoelectron spectroscopy has been employed to probe their electronic structures. researchgate.net The first ionization potentials in these molecules are of particular interest as they are associated with the lone pair orbitals of the oxygen atoms in the peroxide bridge. The interaction and splitting of these orbitals are sensitive to the geometry of the O-O bond. researchgate.net

A key finding from studies on a series of bicyclic peroxides is the correlation between the energy split of the first two ionization potentials and the dihedral angle of the peroxide bond (O-O torsional angle). researchgate.net This demonstrates how PES can provide detailed information about the conformation and electronic interactions within the peroxide moiety.

While specific data for the saturated this compound is not detailed in the available literature, data for the closely related unsaturated analogue, 2,3-dioxabicyclo[2.2.2]oct-5-ene, is available. Its vertical ionization energy has been determined to be 8.76 eV. nist.gov This value is attributed to the ionization from the peroxide moiety's orbitals.

CompoundMethodVertical Ionization Energy (eV)Reference
2,3-Dioxabicyclo[2.2.2]oct-5-enePE (Photoelectron Spectroscopy)8.76 nist.gov

Theoretical and Computational Investigations of 2,3 Dioxabicyclo 2.2.2 Octane

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a valuable tool for investigating the electronic structure and properties of 2,3-dioxabicyclo[2.2.2]octane and its derivatives. DFT calculations, such as those using the B3LYP functional, have been employed to study various aspects of these molecules. For instance, DFT has been used to analyze the facial selectivity in cycloaddition reactions of the related compound, 2,3-dioxabicyclo[2.2.2]oct-5-ene. researchgate.net These calculations have provided insights into how nonbonded interactions can influence reaction outcomes. researchgate.net

Furthermore, DFT calculations have been utilized to determine stabilization energies in related bicyclic systems, which can provide a comparative understanding of the stability of the this compound framework. acs.org The choice of functional and basis set in DFT studies is crucial for obtaining accurate results, and various combinations have been explored in the literature to best describe the electronic nature of these strained peroxide systems.

Ab Initio Methods (e.g., Møller–Plesset Perturbation Theory)

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for studying molecular systems. Møller–Plesset perturbation theory, particularly at the second order (MP2), is a widely used ab initio method to account for electron correlation, which is crucial for accurately describing molecules like this compound. smu.eduq-chem.com

MP2 calculations have been used in conjunction with DFT to investigate the structures and properties of bicyclic compounds. researchgate.net For example, in studies of related radical cations, MP2 has been instrumental in computing hyperfine coupling constants, which are sensitive to the electronic and geometric structure of the molecule. researchgate.net While MP2 is a powerful tool, higher-order Møller–Plesset methods like MP3 and MP4 are also used, although less frequently, to achieve even greater accuracy in energy calculations. q-chem.comq-chem.com

Electronic Structure and Bonding Analysis

Orbital Energy Gaps and Stability

The electronic stability of this compound is intrinsically linked to its orbital energy gaps. In the radical cation of this molecule, the energy gap between the singly occupied molecular orbital (SOMO) and other frontier orbitals is a key determinant of its structure. researchgate.net Theoretical calculations have shown that for the this compound radical cation, the orbital energy gap between the SOMO and the pseudo-Jahn-Teller active orbitals is too large to allow for significant stabilization through structural distortions like twisting. researchgate.netnih.gov This contrasts with other bicyclo[2.2.2]octane systems where smaller orbital gaps can lead to notable geometric changes upon ionization. researchgate.netnih.gov

The ionization energies of related bicyclic peroxides have been determined experimentally using photoelectron spectroscopy and analyzed with the aid of calculations, providing further insight into their electronic structure. researchgate.net

Hypervalency Considerations

The concept of hypervalency, where a main group element appears to have more than eight electrons in its valence shell, is a topic of ongoing discussion in chemistry. While not typically described as hypervalent in the traditional sense, the peroxide bridge in this compound involves a unique bonding situation. The study of radical anions of related perfluorocycloalkanes has shed light on the nature of bonding in such systems, clarifying their description as π* species rather than truly hypervalent. researchgate.net

Conformational Analysis of the Bicyclic Ring System

The rigid bicyclo[2.2.2]octane framework imposes significant conformational constraints on the molecule. The boat-like conformation of the six-membered rings is a defining feature. The rigidity of this system is a key factor in its reactivity and stereoselectivity. For instance, in the related 2,3-dioxabicyclo[2.2.2]oct-5-ene, the double bond is moderately pyramidalized, which influences the preferred direction of attack in cycloaddition reactions. researchgate.net

The stereochemistry of reactions involving this bicyclic system is often dictated by its rigid conformation. For example, the addition of reagents to the double bond in derivatives of this compound often proceeds with high diastereoselectivity due to the steric hindrance imposed by the bicyclic structure. acs.org The specific arrangement of atoms and the accessibility of different faces of the molecule are direct consequences of its conformational properties. beilstein-journals.org

Modeling of Reaction Pathways and Transition States

Computational chemistry has proven to be an invaluable tool for elucidating the complex reaction mechanisms of bicyclic endoperoxides like this compound and its derivatives. Theoretical models, particularly those based on density functional theory (DFT), have been successfully employed to understand the facial selectivity observed in various cycloaddition reactions.

For instance, in the case of 2,3-dioxabicyclo[2.2.2]oct-5-ene, the facial selectivity in cycloaddition reactions is notably variable. researchgate.net While osmilation occurs on the face anti to the dihetero bridge, the cycloaddition of butadiene results exclusively in the syn cycloadduct. researchgate.net Nitrile oxides, however, exhibit a lack of selectivity in their additions. researchgate.net

To rationalize these experimental observations, computational studies using the B3LYP functional with the LANL2DZ basis set have been performed. These calculations accurately reproduce the experimental selectivities and provide insights into the underlying factors governing the reaction pathways. researchgate.net The models indicate that the double bonds of the olefin are moderately pyramidalized towards the anti space, which suggests a natural preference for anti addition. researchgate.net This inherent predisposition is then modulated by the specific interactions between the reacting molecules. researchgate.net

In the reaction with butadiene, steric effects play a significant role, increasing the energy barrier for anti addition and thus leading to a reversal of selectivity in favor of the syn product. researchgate.net These computational models allow for the detailed examination of transition state geometries and energies, providing a quantitative understanding of the factors that control the reaction outcomes.

Furthermore, the electron transfer reduction of diphenyl-substituted derivatives of this compound has been investigated. For example, 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene undergoes a two-electron reduction. mdpi.com In contrast, the related compound 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene reacts via a concerted dissociative electron transfer mechanism, leading to the reduction of the O-O bond. mdpi.com This highlights how subtle changes in the bicyclic framework can significantly alter the reaction pathway, a phenomenon that can be effectively modeled and understood through computational approaches. mdpi.comresearchgate.net

A summary of the observed and calculated facial selectivity in cycloaddition reactions to 2,3-dioxabicyclo[2.2.2]oct-5-ene is presented below.

ReactantObserved SelectivityComputational ModelPredicted SelectivityKey Influencing Factor
Osmium Tetroxide (in osmilation)anti--Steric hindrance from the dihetero bridge
ButadienesynB3LYP/LANL2DZsynSteric interactions between addends overcoming anti pyramidalization
Nitrile OxidesUnselectiveB3LYP/LANL2DZUnselectiveCompeting electronic and steric effects

Pseudo Jahn-Teller Effect (PJTE) in Related Bicyclic Systems

The Pseudo Jahn-Teller Effect (PJTE) is a phenomenon that explains the distortion of high-symmetry molecular configurations in non-degenerate electronic states through the mixing of electronic states induced by low-symmetry vibrations. wikipedia.org While the Jahn-Teller effect applies to degenerate electronic states, the PJTE is the sole source of instability and distortion for molecules in non-degenerate states. wikipedia.org

In the context of bicyclic systems related to this compound, the PJTE has been invoked to explain the twisted structure of the bicyclo[2.2.2]oct-2-ene radical cation. nih.govresearchgate.net Computational and experimental (ESR spectroscopy) studies have shown that this radical cation deviates from the expected C2v symmetry and adopts a twisted C2 structure. nih.govresearchgate.net This distortion is a direct consequence of the PJTE, which stabilizes the twisted geometry. nih.govresearchgate.net

However, for the this compound radical cation, no such twisting is observed. nih.govresearchgate.net Computational studies have revealed that the energy gap between the singly occupied molecular orbital (SOMO) and the PJTE-active orbitals is too large for significant stabilization to occur through the pseudo Jahn-Teller effect. nih.govresearchgate.net This demonstrates the subtle interplay of electronic structure and molecular geometry that determines the presence or absence of PJTE-induced distortions.

The table below compares the structural characteristics of the radical cations of bicyclo[2.2.2]oct-2-ene and this compound.

Radical CationSymmetry of Parent MoleculeObserved/Calculated Structure of Radical CationEvidence of TwistingRole of PJTE
Bicyclo[2.2.2]oct-2-eneC2vTwisted C2YesSignificant stabilization of the twisted structure
This compound-UntwistedNoInsignificant due to large orbital energy gap

Applications of 2,3 Dioxabicyclo 2.2.2 Octane in Advanced Chemical Synthesis and Chemical Biology Research

Precursors for Complex Organic Molecules and Pharmaceutical Scaffolds

The 2,3-dioxabicyclo[2.2.2]octane framework serves as a powerful building block in the stereocontrolled synthesis of highly functionalized and complex molecular architectures. adelaide.edu.au Its utility stems from the predictable ways in which the peroxide bond and the carbon skeleton can be chemically transformed. adelaide.edu.aunih.gov The rigid bicyclic structure allows for precise control over the stereochemical outcomes of reactions, making it an attractive starting point for constructing molecules with multiple chiral centers, a common feature in many pharmaceutical agents. nih.govresearchgate.net

Synthesis of Natural Product Analogs (e.g., related to artemisinin (B1665778), yingzhaosu)

The endoperoxide moiety is a key pharmacophore in several potent antimalarial natural products, most notably artemisinin and yingzhaosu A. nih.govdrugfuture.com The this compound core mimics the essential peroxide bridge found in these compounds, making it a critical synthon for the development of novel antimalarial analogs. nih.govresearchgate.net Researchers have synthesized a variety of derivatives and analogs of these natural products to improve efficacy, overcome drug resistance, and understand their mechanism of action. rsc.orgelsevierpure.com

The synthesis of these analogs often involves the reaction of a substituted 1,3-cyclohexadiene (B119728) with singlet oxygen to form the corresponding 2,3-dioxabicyclo[2.2.2]oct-5-ene derivative. adelaide.edu.au Subsequent chemical modifications then build the remainder of the target molecule. Studies have demonstrated that the peroxide group is essential for the antimalarial activity of these compounds. nih.gov The development of synthetic routes to these analogs is crucial for creating new therapeutic options against malaria, a disease for which resistance to existing drugs is a growing concern. mdpi.com

Building Blocks for Polycyclic Structures

Beyond its role in mimicking natural products, the this compound skeleton is a versatile precursor for a wide range of polycyclic structures. ucl.ac.uk The controlled cleavage and rearrangement of this bicyclic system provide access to diverse and stereospecifically oxygenated compounds that would be difficult to synthesize through other methods. adelaide.edu.au

Key transformations of the this compound core include:

Reduction of the Peroxide Bond: This reaction efficiently yields syn-configured diols, which are valuable intermediates in organic synthesis. adelaide.edu.au For example, reduction of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-ene-5,6-diols furnishes cyclohexane-1,2,3,4-tetraols with specific stereochemistry. nih.gov

Thermal and Metal-Catalyzed Rearrangements: Thermal decomposition of unsaturated 2,3-dioxabicyclo[2.2.2]octanes can lead to the formation of syn-bis-epoxides through homolytic cleavage of the peroxide bond. adelaide.edu.au Furthermore, derivatives of this scaffold can undergo novel rearrangements to produce 1,4-dicarbonyl compounds, providing a synthetic route to another important class of molecules. nih.gov

Functionalization of the Alkene: In unsaturated derivatives like 2,3-dioxabicyclo[2.2.2]oct-5-ene, the double bond can be functionalized, for instance, through dihydroxylation, adding further complexity to the molecule before subsequent transformations of the peroxide bridge. adelaide.edu.aunih.gov

These transformations highlight the synthetic utility of the this compound system in generating molecular diversity and complexity from a single, well-defined scaffold.

Table 1: Synthetic Transformations of this compound Derivatives

Starting Material Reagents/Conditions Major Product(s) Reference
1,4-Disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes Osmium tetroxide, then reduction (e.g., H₂, Pd/C) Cyclohexane-1,2,3,4-tetraols nih.gov
This compound-5,6-diols Refluxing acetonitrile 1,4-Dicarbonyl compounds nih.govacs.org
Unsaturated bicyclic endoperoxides Heat syn-Bis-epoxides adelaide.edu.au
1,4-Diaryl-2,3-dioxabicyclo[2.2.2]octanes FeBr₂ in THF 1,4-Diarylbutan-1,4-diones, 1,4-Diaryl-7-oxabicyclo[2.2.1]heptanes researchgate.net

Contributions to Materials Science Research

While the primary applications of this compound have been in synthetic organic chemistry, its unique structure suggests potential roles in materials science, particularly in the development of new polymers. Related bicyclic compounds, such as bicyclic acetals and lactones, are known to undergo ring-opening polymerization to produce polymers with cyclic structures in their backbones, which can impart desirable thermal and mechanical properties. researchgate.netresearchgate.net

Development of New Polymers and Materials with Specific Properties

The polymerization of bicyclic monomers is a known strategy for creating polymers with unique architectures and properties. mdpi.com For instance, the ring-opening polymerization of related structures like 2,6-dioxabicyclo[2.2.2]octane yields polyethers with pyranose units in the polymer chain. researchgate.net Although the direct polymerization of this compound is not as extensively documented, its structure suggests it could serve as a monomer for creating novel polymers. The inclusion of the peroxide linkage within a polymer backbone could lead to materials with tailored degradability, responsive to stimuli such as heat or specific chemical agents that cleave the O-O bond. Such materials could find applications in areas like controlled-release systems or degradable plastics.

Role in Polymerization Initiation

The relatively weak peroxide bond in this compound can be cleaved by heat or light to form a diradical species. adelaide.edu.auacs.org This property makes cyclic peroxides potential initiators for radical polymerization. acs.org Upon homolytic cleavage, the resulting diradical can initiate the polymerization of vinyl monomers, such as styrene. The bifunctional nature of the initiator, originating from the two radical centers on the same molecule, could influence the kinetics of the polymerization and the properties of the resulting polymer. This application leverages the inherent reactivity of the peroxide bond, repurposing the molecule from a synthetic building block into a trigger for polymer chain formation.

Chemical Biology and Mechanistic Insights into Biological Systems

The this compound scaffold and other bicyclic endoperoxides serve as important tools in chemical biology for probing biological processes and understanding the mechanisms of drug action. adelaide.edu.au The antimalarial activity of natural products like artemisinin is believed to be initiated by the reductive activation of the endoperoxide bridge by heme (from hemoglobin) within the malaria parasite. researchgate.net This reaction generates reactive radical species that alkylate and damage parasite proteins, leading to cell death.

By synthesizing and studying simpler analogs based on the this compound core, researchers can investigate the specific structural features required for activity and elucidate the complex mechanism of action. researchgate.net Electrochemical studies on diphenyl-substituted this compound derivatives have been used to probe the electron transfer processes that lead to the cleavage of the O-O bond, providing insights into the initial activation step. mdpi.com These model systems help to dissect the chemical events that underpin the biological activity of more complex endoperoxide-containing drugs, aiding in the design of new therapeutic agents with enhanced efficacy. mdpi.com

Probes for Oxidative Processes

The this compound framework, defined by its O-O single bond, is intrinsically linked to oxidation-reduction chemistry. The peroxide linkage is susceptible to cleavage by various stimuli, including heat, light, and chemical reagents, making the molecule an excellent platform for studying and initiating oxidative processes. Thermal decomposition of this compound proceeds through the homolytic cleavage of the peroxide bond, generating radical intermediates. acs.org This reactivity allows it to serve as a chemical probe to investigate the mechanisms of oxidative degradation and the behavior of resulting radical species in different chemical environments.

Furthermore, the reaction of this compound derivatives with transition metals, such as iron, mimics oxidative processes that are fundamental to its biological activity, particularly in the context of antimalarial action. The interaction with Fe(II), for example, leads to reductive cleavage of the endoperoxide bridge, initiating a cascade of reactions that generate reactive oxygen species (ROS) and carbon-centered radicals. researchgate.net This behavior enables researchers to use this compound and its analogues as model compounds to probe the conditions that lead to oxidative stress and to understand the downstream effects of radical-mediated damage to biological molecules.

Investigation of Peroxide-Specific Modes of Action

The biological activity of many endoperoxide-containing natural products, most notably the antimalarial drug artemisinin, is critically dependent on the peroxide linkage. adelaide.edu.au Derivatives of this compound serve as simplified, yet effective, models for elucidating the peroxide-specific mode of action.

Research has focused on the reaction of 1,4-diaryl-2,3-dioxabicyclo[2.2.2]octanes with iron(II) bromide, a proxy for the heme-iron that is believed to activate peroxide antimalarials within the malaria parasite. researchgate.net These studies reveal that the reaction pathway and product distribution are highly dependent on the solvent and substituents. The reaction is proposed to proceed via competitive single electron transfer (SET) and Lewis acid pathways, leading to the formation of various fragmentation and rearrangement products. researchgate.net This work provides direct evidence for complex chemical transformations, such as the O-1,2-aryl shift, initiated by the cleavage of the peroxide bond. researchgate.net

Electrochemical studies on related diphenyl-substituted bicyclic endoperoxides further illuminate the mechanism, showing that reduction of the O-O bond occurs via a dissociative electron transfer mechanism to form a distonic radical-anion—an intermediate with spatially separated radical and anion centers. researchgate.net The stability and subsequent reactivity of this intermediate are dictated by the molecular structure of the bicyclic framework. Such fundamental investigations are crucial for designing new peroxide-based therapeutic agents with enhanced efficacy and selectivity.

Table 1: Products of Fe(II)-Mediated Fragmentation of 1,4-Diaryl-2,3-dioxabicyclo[2.2.2]octanes researchgate.net
Reactant (Ar = Aryl Group)ConditionsMajor ProductsProposed Mechanistic Insight
1,4-Diaryl-2,3-dioxabicyclo[2.2.2]octaneFeBr2 in THF1,4-Diarylbutan-1,4-diones 1,4-Diaryl-7-oxabicyclo[2.2.1]heptanesFragmentation and rearrangement pathways dominate.
1,4-Di(p-MeOC6H4)-2,3-dioxabicyclo[2.2.2]octaneFeBr2 in CH2Cl24-Aryl-3-cyclohexenones p-Substituted phenolsInvolves electrophilic oxyl radical 1,5-substitution and a nucleophilic O-1,2-aryl shift.

General Studies of Antimalarial and Antimicrobial Mechanisms (without clinical data)

The this compound core is a key pharmacophore in the design of synthetic antimalarial agents. Its structural similarity to the endoperoxide bridge in artemisinin has inspired the synthesis and evaluation of numerous derivatives. adelaide.edu.au The prevailing hypothesis for the antimalarial mechanism of endoperoxides involves the activation of the O-O bond by intraparasitic ferrous iron (Fe²⁺), which is released during the digestion of hemoglobin in the parasite's food vacuole. mdpi.com

This activation generates highly reactive oxygen- and carbon-centered radicals that are thought to kill the parasite by alkylating and damaging essential biomolecules, such as proteins and lipids. researchgate.netmdpi.com In vitro studies on 1,4-diaryl-2,3-dioxabicyclo[2.2.2]octanes have demonstrated their activity against Plasmodium falciparum. researchgate.net It is proposed that active peroxide compounds are able to dock intimately with heme, the iron-containing component of hemoglobin, and subsequently rearrange to form radicals that execute the parasiticidal action. researchgate.net While the bicyclo[2.2.2]octane scaffold itself has been explored for antimalarial and antitrypanosomal activity, the presence of the 2,3-dioxa moiety is considered essential for the specific mode of action associated with artemisinin and its synthetic analogues. nih.govnih.gov

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on non-covalent interactions, provides powerful tools for controlling chemical reactivity and assembly. fiveable.me The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest, are particularly relevant to modulating the properties of reactive species like this compound. thno.orgnih.gov

Encapsulation within Coordination Cages

Coordination cages are self-assembled, hollow structures formed from metal ions and organic ligands. These cages can encapsulate guest molecules, isolating them from the bulk solution and profoundly altering their stability and reactivity. nih.govelsevierpure.comresearchgate.net Confining reactive species within a molecular host can enhance their stability or, conversely, pre-organize them for specific reactions. nih.gov

While the direct encapsulation of this compound itself is an emerging area, the principles have been well-established with other guests. Encapsulation can shield the reactive peroxide bond from external reagents, potentially increasing its shelf-life or allowing for controlled release triggered by an external stimulus that disassembles the cage. Furthermore, the confined environment of a cage can influence the reaction pathways of the endoperoxide upon cleavage, favoring certain products over others. This strategy offers a promising avenue for developing "smart" systems where the potent reactivity of the endoperoxide can be unleashed on demand. chemrxiv.org

Photosensitization and Singlet Oxygen Generation within Supramolecular Assemblies

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that is a key intermediate in photodynamic therapy and various synthetic transformations. nih.gov It is typically generated through energy transfer from a photosensitizer that has been excited by light. nih.govresearchgate.net Supramolecular assemblies are increasingly being used to create efficient and controllable systems for singlet oxygen generation. nih.govrsc.org

The reaction of singlet oxygen with cyclic 1,3-dienes is a primary method for synthesizing 2,3-dioxabicyclo[2.2.2]oct-5-ene derivatives. adelaide.edu.au Therefore, these endoperoxides are direct products and indicators of successful singlet oxygen generation. researchgate.net Recent research has demonstrated the use of coordination cages as hosts for photosensitizers (e.g., fullerenes), creating stable and efficient systems for photocatalysis. In these systems, irradiation of the encapsulated photosensitizer generates singlet oxygen, which can then be used for synthetic applications, such as the oxidation of dienes to form endoperoxides. researchgate.net The efficiency of these supramolecular systems can be benchmarked by the yield of the resulting this compound product, highlighting the compound's central role in this area of research.

Development of Novel Synthetic Methodologies Based on this compound Reactivity

Beyond its applications in chemical biology, the this compound scaffold is a powerful synthetic intermediate for accessing complex and highly oxygenated molecules that would be difficult to synthesize otherwise. core.ac.uk The predictable reactivity of both the peroxide bridge and other functionalities within the molecule has led to the development of novel and stereoselective synthetic methods. acs.orgnih.govacs.org

Key transformations include:

Reduction to Cyclohexane-1,2,3,4-tetraols: The peroxide bond can be selectively reduced to afford syn-diols. When combined with dihydroxylation of the double bond in the corresponding 2,3-dioxabicyclo[2.2.2]oct-5-ene precursor, this provides a highly stereoselective route to cyclohexane-1,2,3,4-tetraols with specific relative stereochemistry, a motif found in several natural products. acs.orgnih.govresearchgate.net

Rearrangement to 1,4-Dicarbonyl Compounds: A significant discovery was the facile and clean rearrangement of this compound-5,6-diols into 1,4-dicarbonyl compounds. acs.orgnih.gov This previously unknown rearrangement offers a novel synthetic pathway to this important class of molecules, including access to optically enriched synthons. acs.org The proposed mechanism involves initial homolytic cleavage of the peroxide bond followed by a radical rearrangement cascade. acs.org

These methodologies demonstrate how the unique structural and electronic properties of the this compound core can be harnessed to achieve elegant and efficient syntheses of valuable chemical building blocks.

Table 2: Key Synthetic Transformations of the this compound Scaffold acs.orgnih.gov
Starting MaterialReactionProduct TypeSynthetic Utility
1,4-Disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-ene1. Dihydroxylation (OsO4) 2. Peroxide ReductionCyclohexane-1,2,3,4-tetraolStereoselective synthesis of highly oxygenated cyclohexane (B81311) rings found in natural products.
This compound-5,6-diolRadical Rearrangement1,4-Dicarbonyl CompoundNovel and efficient route to 1,4-dicarbonyls, including chiral synthons.

Q & A

Q. What are the most reliable synthetic routes for 2,3-dioxabicyclo[2.2.2]octane derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of this compound derivatives often involves dihydroxylation and reduction of bicyclic precursors. For example, α-phellandrene-derived 2,3-dioxabicyclo[2.2.2]oct-5-enes undergo dihydroxylation with OsO4/NMO to yield diols, followed by NaBH4 reduction to stabilize the bicyclic framework . Key considerations:
  • Temperature Control : Low temperatures (-20°C) minimize side reactions during dihydroxylation.
  • Catalyst Selection : OsO4 is critical for stereoselectivity but requires careful handling due to toxicity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%).
Synthetic RouteStarting MaterialKey ReagentsYield (%)Purity (%)
Dihydroxylationα-PhellandreneOsO4, NMO65–7590–95
ReductionOct-5-ene diolsNaBH480–85>98

Q. What safety protocols are essential when handling this compound derivatives in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Derivatives like 2,2-dimethyl-3-methylene-bicyclo[2.2.2]octane are skin irritants (H315) and respiratory hazards (H335) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectral data for substituted 2,3-dioxabicyclo[2.2.2]octanes?

  • Methodological Answer : Substituted derivatives (e.g., 3,7-dimethyl-1-ethyl-2,6-dioxabicyclo[2.2.2]octane) often show fragmented ions that complicate structural elucidation. Strategies include:
  • Complementary Techniques : Use <sup>13</sup>C NMR to confirm substituent positions (e.g., methyl groups at C3/C7) and X-ray crystallography for absolute configuration .
  • Isotopic Labeling : Introduce deuterium at key positions to track fragmentation pathways.
  • Computational Modeling : Compare experimental spectra with Density Functional Theory (DFT)-predicted fragmentation patterns .

Q. What role does this compound play in designing high-performance polyimide polymers?

  • Methodological Answer : The compound’s rigid bicyclic structure enhances thermal stability in polymers. For example:
  • Synthesis of Dianhydrides : React bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride with aromatic diamines (e.g., 4,4′-oxydiphthalic anhydride) to form polyimides .
  • Optimization : Adjust molar ratios (cyclo-aliphatic:aromatic dianhydrides = 1:4) to balance flexibility and glass transition temperature (Tg > 300°C).
PropertyBicyclo[2.2.2]octane-Based PolyimideConventional Polyimide
Tg (°C)320–350250–280
Thermal Degradation>500°C450–480°C

Q. How do structural rearrangements of this compound derivatives impact their utility in natural product synthesis?

  • Methodological Answer : Acid-catalyzed rearrangements of diols (e.g., this compound-5,6-diols) yield fused bicyclic ethers, which serve as intermediates for terpene synthesis . Critical steps:
  • Acid Selection : p-TsOH in THF at 60°C induces ring expansion without side oxidation.
  • Kinetic Control : Short reaction times (<2 hrs) prevent over-rearrangement.

Q. What advanced characterization techniques are recommended for verifying the stereochemistry of bicyclic ether derivatives?

  • Methodological Answer :
  • NOESY NMR : Detects spatial proximity of protons in rigid bicyclic systems (e.g., H5 and H6 in this compound diols) .
  • VCD Spectroscopy : Vibrational Circular Dichroism confirms absolute configuration with >90% accuracy .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for this compound analogs?

  • Methodological Answer : Variations in substituent positioning (e.g., methyl vs. ethyl groups) alter receptor binding. For example:
  • Prostaglandin Models : Methyl-substituted derivatives mimic endoperoxide behavior, while bulkier groups reduce activity .
  • Dose-Response Curves : Use IC50 assays (e.g., COX-2 inhibition) to quantify potency differences.
DerivativeIC50 (COX-2 Inhibition, μM)
1-Methyl analog0.45
1-Ethyl analog1.2

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